
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid
Overview
Description
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is an organic compound with the molecular formula C9H7BrO4 It is characterized by a bromine atom attached to a benzodioxole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid typically involves the bromination of 1,3-benzodioxole followed by the introduction of an acetic acid group. One common method includes the bromination of 1,3-benzodioxole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride. The resulting brominated intermediate is then subjected to a carboxylation reaction to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and carboxylation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted benzodioxole derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydrogenated benzodioxole derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antioxidant Properties
Research indicates that (6-Bromo-1,3-benzodioxol-5-yl)acetic acid exhibits notable antioxidant activities. These properties are crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases. The compound's ability to scavenge free radicals can potentially mitigate cellular damage associated with various pathologies, including neurodegenerative disorders and cardiovascular diseases.
1.2 Antimicrobial and Anticancer Activities
Preliminary studies suggest that derivatives of this compound may possess antimicrobial and anticancer properties. These activities are attributed to the compound's structural characteristics, which allow it to interact with biological targets such as enzymes and receptors involved in cell proliferation and immune responses. Further investigations are necessary to elucidate these interactions and their implications for drug design.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps, including the bromination of benzodioxole derivatives followed by acetic acid functionalization. Various synthetic methodologies have been developed to optimize yield and purity, enabling the production of this compound for further research applications .
Table 1: Comparative Analysis of Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Bromo-1,3-benzodioxole | Contains a bromine atom on the benzodioxole ring | Potential antioxidant activity |
6-(Benzo[d][1,3]dioxol-5-yl)-4-oxo-2-thioxo... | Fused heterocyclic structure | Antioxidant properties |
4-{2-[6-bromo-1,3-benzodioxol-5-yl)methyl]-... | Contains tetrazole moiety | Antimicrobial activity |
The uniqueness of this compound lies in its combination of a brominated benzodioxole structure with an acetic acid group, which may confer distinct reactivity and biological properties compared to similar compounds.
Material Science Applications
In material science, this compound can be utilized in the development of novel materials due to its unique chemical properties. The compound's reactivity allows it to participate in polymerization reactions or serve as a precursor for creating functionalized polymers with specific properties tailored for applications in electronics or coatings.
Interaction Studies
Understanding the interactions of this compound with various biological targets is crucial for assessing its therapeutic potential. Initial findings suggest that it may interact with enzymes or receptors involved in oxidative stress pathways. Techniques such as molecular docking and binding assays are essential for clarifying these interactions and their implications for drug design.
Mechanism of Action
The mechanism of action of (6-Bromo-1,3-benzodioxol-5-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and benzodioxole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-acetic acid: Lacks the bromine atom, resulting in different reactivity and applications.
6-Bromo-1,3-benzodioxole: Lacks the acetic acid group, affecting its solubility and biological activity.
5-Bromo-1,3-benzodioxole: Similar structure but with the bromine atom in a different position, leading to different chemical properties.
Uniqueness
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties
Biological Activity
(6-Bromo-1,3-benzodioxol-5-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
Structural Characteristics
The compound features a brominated benzodioxole moiety attached to an acetic acid functional group. The presence of the bromine atom at the 6-position enhances its reactivity and biological activity, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism and activation of procarcinogens.
- Antioxidant Activity : Studies suggest that it possesses significant antioxidant properties, which may contribute to its therapeutic effects against oxidative stress-related diseases.
- Antimicrobial and Anticancer Properties : Preliminary research indicates that derivatives of this compound may exhibit antimicrobial and anticancer activities, although further studies are needed to fully elucidate these effects.
Biological Activity Overview
The table below summarizes the key biological activities associated with this compound:
Activity | Description |
---|---|
Antioxidant | Exhibits properties that may protect cells from oxidative damage. |
Antimicrobial | Potential to inhibit the growth of various microbial strains. |
Anticancer | Investigated for effects on cancer cell lines; requires more extensive research. |
Enzyme Inhibition | Inhibits CYP1A2, affecting drug metabolism. |
Research Findings
Several studies have explored the biological activity of this compound:
- Antioxidant Studies : Research indicates that this compound can scavenge free radicals and reduce oxidative stress markers in vitro. Its structural features allow it to interact effectively with reactive oxygen species (ROS).
- Antimicrobial Activity : In vitro assays have demonstrated that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.
- Cancer Research : Initial investigations into the anticancer potential show promise in various cancer cell lines. The compound appears to induce apoptosis and inhibit proliferation in certain types of cancer cells, warranting further exploration into its therapeutic applications.
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capabilities of this compound, researchers found that it significantly reduced lipid peroxidation in rat liver homogenates. The results indicated a dose-dependent response, suggesting potential for use in preventing oxidative damage in vivo.
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 3: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in significant reduction in cell viability and induction of apoptosis markers such as caspase activation. These findings highlight its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c10-6-3-8-7(13-4-14-8)1-5(6)2-9(11)12/h1,3H,2,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKSRUJGTGXBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282512 | |
Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-14-4 | |
Record name | NSC26263 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (6-Bromo-2H-1,3-benzodioxol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-Bromo-1,3-benzodioxol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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